molecular formula C₁₈H₂₅N₃O₃ B1142713 (2R,2'R,cis)-7-Hydroxy-saxagliptin CAS No. 1310011-46-1

(2R,2'R,cis)-7-Hydroxy-saxagliptin

Cat. No.: B1142713
CAS No.: 1310011-46-1
M. Wt: 331.41
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Description

(2R,2’R,cis)-7-Hydroxy-saxagliptin is a derivative of saxagliptin, a potent and selective reversible inhibitor of dipeptidyl peptidase-4 (DPP-4). This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’R,cis)-7-Hydroxy-saxagliptin typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure followed by the introduction of the hydroxy group at the 7-position. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of (2R,2’R,cis)-7-Hydroxy-saxagliptin involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(2R,2’R,cis)-7-Hydroxy-saxagliptin undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to favor the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,2’R,cis)-7-Hydroxy-saxagliptin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.

    Medicine: Explored for its potential in treating type 2 diabetes mellitus by inhibiting DPP-4.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of (2R,2’R,cis)-7-Hydroxy-saxagliptin involves the inhibition of dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, this compound increases the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release, leading to improved blood glucose control.

Comparison with Similar Compounds

Similar Compounds

    Saxagliptin: The parent compound, also a DPP-4 inhibitor.

    Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.

    Vildagliptin: A DPP-4 inhibitor with a different chemical structure but similar therapeutic effects.

Uniqueness

(2R,2’R,cis)-7-Hydroxy-saxagliptin is unique due to the presence of the hydroxy group at the 7-position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other DPP-4 inhibitors. This structural modification can potentially lead to differences in absorption, distribution, metabolism, and excretion, as well as variations in efficacy and safety profiles.

Properties

CAS No.

1310011-46-1

Molecular Formula

C₁₈H₂₅N₃O₃

Molecular Weight

331.41

Synonyms

(1R,3R,5R)-2-((R)-2-Amino-2-((1r,3R,5S,7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Origin of Product

United States

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